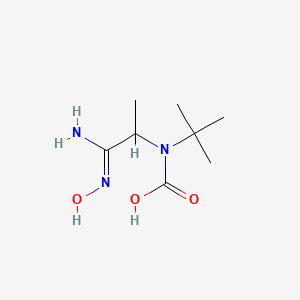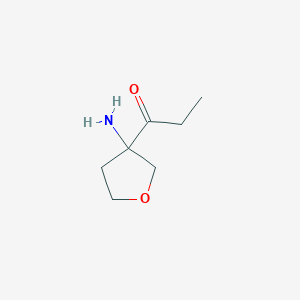
1-(3-Aminooxolan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminooxolan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopropanal with an oxirane derivative under acidic conditions. The reaction typically proceeds via a ring-opening mechanism, resulting in the formation of the desired oxolane ring.
Another approach involves the use of a Michael addition reaction, where a nucleophilic amine attacks an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxolane ring. This method often requires the use of a base catalyst and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminooxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-(3-aminooxolan-3-yl)propan-1-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives, such as 1-(3-aminooxolan-3-yl)propan-1-ol and substituted oxolanes, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminooxolan-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminooxolan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Aminooxolan-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar oxolane ring structure but with different substituents, leading to distinct chemical and biological properties.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Another compound with a similar core structure but different functional groups, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-6(9)7(8)3-4-10-5-7/h2-5,8H2,1H3 |
InChI Key |
COWOURBGAOIMGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
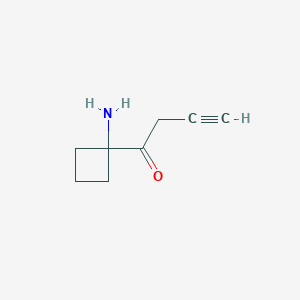
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
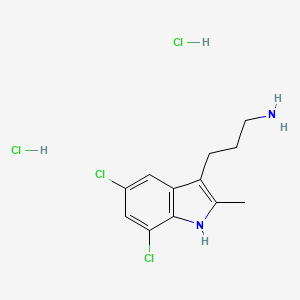

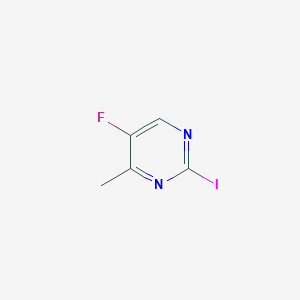
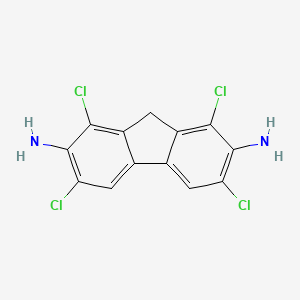
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
